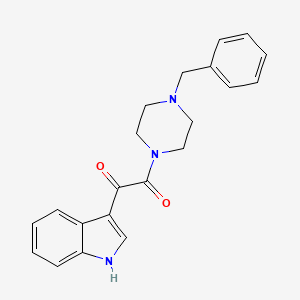
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis and Anticancer Activity Analysis
The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives involves the acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride. This process has been confirmed through various analytical techniques such as 1H NMR, IR, mass spectra, and elemental analysis. The resulting compounds have been tested for their anticancer properties, revealing moderate-to-potent antiproliferative activities against several cancer cell lines, including Hela, A-549, and ECA-109 .
Molecular Structure Analysis
The molecular structure of these derivatives is characterized by the presence of a 1H-indol-3-yl group and a diarylmethylpiperazine moiety. The structural confirmation was achieved using 1H NMR, IR, mass spectra, and elemental analysis, ensuring the correct synthesis of the targeted compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are primarily focused on the acylation step. This step is crucial for the formation of the ethane-1,2-dione scaffold that is central to the compound's structure. The reactivity of the 1-diarylmethylpiperazine and the 2-oxoacetyl chloride is a key aspect of this synthesis .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives are not detailed in the provided data, the general properties can be inferred from the molecular structure. The presence of the indole and piperazine rings suggests potential for varied chemical reactivity and interactions with biological targets, as evidenced by the anticancer activity tests .
Biological Evaluation and Case Studies
The biological evaluation of these compounds has shown significant results in terms of anticancer activity. The studies conducted on cancer cell lines provide a case study of the potential therapeutic applications of these derivatives. The moderate-to-potent antiproliferative activities observed suggest that these compounds could be further developed and studied as anticancer agents .
科学的研究の応用
Anticancer Activity
1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives have demonstrated promising anticancer properties. A study by Jiang, Xu, and Wu (2016) synthesized several derivatives of this compound and found them to have moderate to potent antiproliferative activities against various cancer cell lines, including Hela, A-549, and ECA-109 (Jiang, Xu, & Wu, 2016).
HIV-1 Inhibition
These compounds have also shown potential as inhibitors of HIV-1 attachment. In research led by Wang et al. (2009), derivatives of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione were explored for their ability to inhibit the HIV-1 virus. This study identified compounds that advanced to clinical studies due to their antiviral activity (Wang et al., 2009).
Antibacterial Properties
Merugu, Ramesh, and Sreenivasulu (2010) conducted a study on the antibacterial activity of benzyl piperazine derivatives, including 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione. They found these compounds to exhibit significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Interaction with NMDA Receptors
A study by Gitto et al. (2011) explored the interaction of similar compounds with N-methyl-D-aspartate (NMDA) receptors, a crucial target in neurological disorders. Their research indicated that these compounds have a high binding affinity, highlighting their potential use in neuropharmacology (Gitto et al., 2011).
Anticonvulsant Effects
In the realm of neurology, specifically in anticonvulsant therapy, Obniska, Kamiński, and Tatarczyńska (2006) found that N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives, closely related to our compound of interest, displayed notable anticonvulsant activity in experimental models (Obniska, Kamiński, & Tatarczyńska, 2006).
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(18-14-22-19-9-5-4-8-17(18)19)21(26)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,14,22H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDRZUNNYNNDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)

![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)
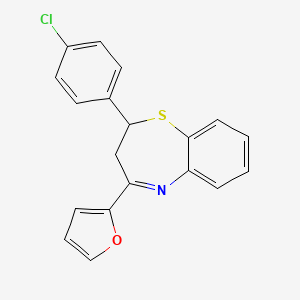
![3-Cyclopropyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2553371.png)
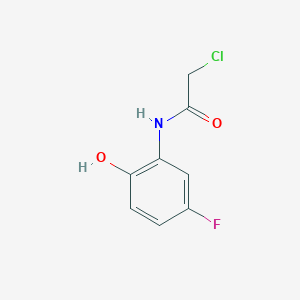
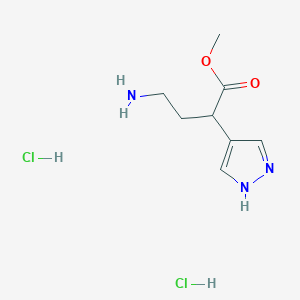
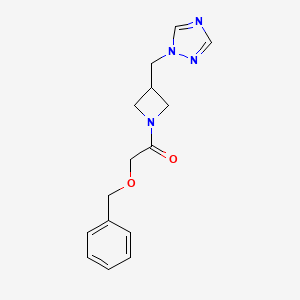
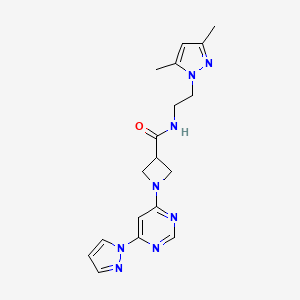
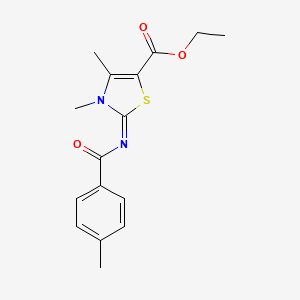
![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)
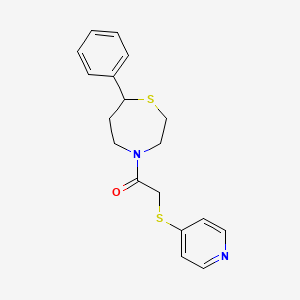
![N-([2,3'-bipyridin]-4-ylmethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2553386.png)